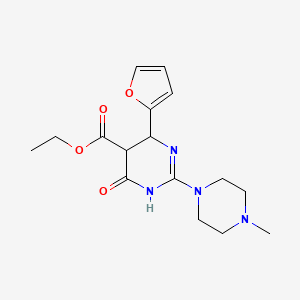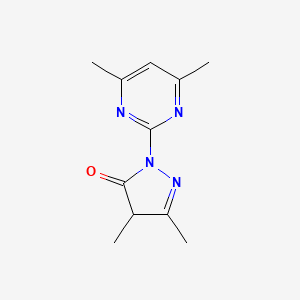![molecular formula C16H23N5O2 B4411944 3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4411944.png)
3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione
Descripción general
Descripción
3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione is a chemical compound that has been used in scientific research for various purposes. This compound is also known as Etazolate and is a member of the pyrrolidinedione family. It has been found to have potential therapeutic effects and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it may act as a positive allosteric modulator of the GABAA receptor. This receptor is involved in the regulation of neurotransmitter release and is a target for many drugs used to treat anxiety and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the activity of the GABAA receptor, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione in lab experiments is its potential therapeutic effects on various diseases. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione. One direction is to further investigate its potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its effects on learning and memory, as well as its potential use in the treatment of drug addiction. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent and selective compounds based on its structure.
Aplicaciones Científicas De Investigación
3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione has been used in scientific research for various purposes. It has been studied for its potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, it has been studied for its effects on learning and memory, as well as its potential use in the treatment of drug addiction.
Propiedades
IUPAC Name |
3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-4-21-14(22)10-13(15(21)23)19-5-7-20(8-6-19)16-17-11(2)9-12(3)18-16/h9,13H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAQCFPXMLAQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCN(CC2)C3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4411871.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B4411879.png)
![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B4411890.png)
![N-methyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4411898.png)
![2-(3-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4411902.png)
![2-(2-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4411916.png)

![2-(3,5-dimethylphenoxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B4411922.png)



![2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4411946.png)
![7-(4-fluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4411954.png)